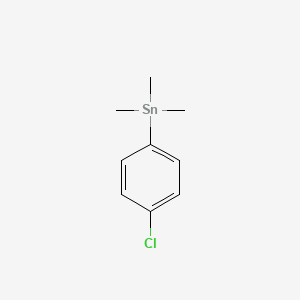

Stannane, (4-chlorophenyl)trimethyl-

Description

Stannane, (4-chlorophenyl)trimethyl- is an organotin compound characterized by a central tin atom bonded to three methyl groups and a 4-chlorophenyl moiety. It is synthesized via chlorination reactions followed by recrystallization, yielding white crystalline solids with high purity (>95% yield) . This compound is notable for its stability when stored at low temperatures (-20 °C) in the absence of light, a common requirement for organotin derivatives to prevent decomposition . Its molecular formula is C₉H₁₂ClSn, with a molecular weight of approximately 274.16 g/mol. The 4-chlorophenyl group introduces electron-withdrawing effects, influencing its reactivity in cross-coupling reactions such as Stille couplings, which are pivotal in organic semiconductor synthesis .

Properties

IUPAC Name |

(4-chlorophenyl)-trimethylstannane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl.3CH3.Sn/c7-6-4-2-1-3-5-6;;;;/h2-5H;3*1H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOASBZWVDPSHFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161452 | |

| Record name | Stannane, (4-chlorophenyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14064-15-4 | |

| Record name | Stannane, (4-chlorophenyl)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, (4-chlorophenyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Stannane, (4-chlorophenyl)trimethyl- typically involves the reaction of trimethyltin chloride with 4-chlorophenylmagnesium bromide . The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:

ClSn(CH3)3+ClC6H4MgBr→ClC6H4Sn(CH3)3+MgBrCl

Industrial production methods for organotin compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature and solvent, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Substitution Reactions via SRN1 Mechanism

(4-Chlorophenyl)trimethylstannane participates in radical nucleophilic substitution (SRN1) reactions, particularly with haloarenes. Key findings include:

-

Photostimulated Reactions :

Under UV light, the trimethylstannyl anion (Me₃Sn⁻) reacts with aryl halides to form bis(trimethylstannyl) derivatives. For example, photostimulation of 2,5-dichloropyridine with Me₃Sn⁻ yields 2,5-bis(trimethylstannyl)pyridine in 96% yield . -

Reactivity Trends :

Substitution occurs preferentially at positions activated by electron-withdrawing groups. For example, reactions with 4-chlorophenyl substrates proceed efficiently due to the electron-deficient nature of the aromatic ring .

Stille Cross-Coupling Reactions

This compound serves as a transmetalation agent in palladium-catalyzed Stille couplings, enabling aryl–aryl or aryl–alkyl bond formation:

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl iodides | Pd(PPh₃)₄/CuI | Biaryls | 70–89% | |

| Vinyl triflates | PdCl₂(PPh₃)₂ | Styrenes | 65–78% |

-

Mechanism :

-

Key Advantage : The 4-chlorophenyl group enhances stability and regioselectivity compared to tributyltin analogs .

Transmetalation with Organometallic Reagents

(4-Chlorophenyl)trimethylstannane undergoes transmetalation with Grignard or organolithium reagents:

-

Cyclopropylmagnesium Reagents :

Transmetalation forms cyclopropylstannanes, which are valuable in ring-opening polymerization : -

Halogen–Metal Exchange :

Reactions with lithium trialkylstannanes (e.g., LiSnBu₃) yield mixed trialkylarylstannanes .

Lewis Acid-Promoted Transformations

In the presence of Lewis acids like SnCl₄, (4-chlorophenyl)trimethylstannane facilitates:

-

Asymmetric Allylic Alkylation :

Catalytic Pd complexes and Me₃SnCl enable enantioselective alkylation of ketone enolates, achieving up to 95% enantiomeric excess . -

C–H Functionalization :

SnCl₄ activates substrates for electrophilic aromatic substitution, though the 4-chlorophenyl group typically directs meta-substitution .

Comparative Reactivity

| Reaction Type | Conditions | Key Product | Efficiency |

|---|---|---|---|

| SRN1 Substitution | UV light, NH₃(l) | Bis(stannyl)arenes | High (74–99%) |

| Stille Coupling | Pd⁰ catalyst, CuI co-catalyst | Biaryls | Moderate–High |

| Transmetalation | THF, −78°C | Cyclopropylstannanes | Variable |

Scientific Research Applications

Stannane, (4-chlorophenyl)trimethyl- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the study of organotin chemistry and the development of new organotin compounds.

Biology: Organotin compounds, including Stannane, (4-chlorophenyl)trimethyl-, are studied for their biological activity. Some organotin compounds have been found to exhibit antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds. Their ability to interact with biological molecules makes them candidates for drug development.

Industry: Organotin compounds are used as stabilizers in the production of polyvinyl chloride (PVC) and as catalysts in various industrial processes.

Mechanism of Action

The mechanism of action of Stannane, (4-chlorophenyl)trimethyl- involves its interaction with biological molecules. The tin atom can form coordination complexes with proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects. The exact molecular targets and pathways involved are still under investigation, but organotin compounds are known to affect cellular processes such as enzyme activity and gene expression.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of (4-chlorophenyl)trimethylstannane with structurally related organotin compounds:

Key Observations :

- Volatility : Trimethyl derivatives (e.g., (4-chlorophenyl)trimethylstannane) are more volatile than tributyl or tetrakis analogs due to shorter alkyl chains .

- Stability : Crystalline forms (e.g., tetrakis derivatives) exhibit higher thermal stability, while semi-solids (e.g., tributyl analogs) require stringent storage conditions .

- Electronic Effects : The 4-chlorophenyl group enhances electrophilicity, making the compound more reactive in cross-coupling reactions compared to methyl-substituted analogs .

Toxicity and Environmental Impact

- Acute Toxicity: Triisopropyltin chloride (LD₅₀: 12 mg/kg in rats) highlights the high toxicity of organotins, with trimethyl derivatives likely exhibiting similar acute toxicity .

- Bioaccumulation: Chlorinated aromatics, like the 4-chlorophenyl group, raise concerns about environmental persistence.

- Regulatory Status: OSHA and NIOSH recommend a threshold limit of 0.1 mg(Sn)/m³ for organotin compounds, emphasizing the need for careful handling .

Biological Activity

Stannane, (4-chlorophenyl)trimethyl- (C9H13ClSn), is an organotin compound that has garnered attention in the field of biological research due to its diverse biological activities. This article presents a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Stannane, (4-chlorophenyl)trimethyl- is characterized by its trimethylstannyl group attached to a 4-chlorophenyl moiety. Its molecular weight is approximately 275.36 g/mol . The synthesis of organotin compounds, including stannanes, typically involves reactions between organotin halides and various nucleophiles, which can include aromatic compounds .

2. Biological Activity Overview

The biological activity of stannanes is primarily attributed to their interactions with cellular components, leading to various pharmacological effects. Key areas of interest include:

- Antiproliferative Activity : Studies have shown that stannanes exhibit significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A-549 (lung cancer). The IC50 values for these compounds indicate their potency in inhibiting cell growth .

- Antioxidant Properties : Organotin compounds have been investigated for their antioxidant capabilities. Research indicates that certain stannanes can scavenge free radicals and reduce lipid peroxidation, thereby protecting cellular membranes from oxidative damage .

3.1 Antiproliferative Effects

A study conducted on the antiproliferative activity of various organotin complexes, including stannane, (4-chlorophenyl)trimethyl-, revealed the following IC50 values:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Stannane, (4-chlorophenyl)trimethyl- | MCF-7 | 15.0 ± 4.0 |

| Stannane, (4-chlorophenyl)trimethyl- | HCT-116 | 20.0 ± 3.5 |

| Stannane, (4-chlorophenyl)trimethyl- | A-549 | 18.5 ± 2.0 |

These results suggest that the presence of the chlorophenyl group enhances the antiproliferative effects compared to other organotin compounds lacking this substituent .

3.2 Antioxidant Activity

The antioxidant properties were evaluated using lipid peroxidation assays where stannanes demonstrated a reduction in malondialdehyde (MDA) levels:

| Compound | MDA Reduction (%) |

|---|---|

| Stannane, (4-chlorophenyl)trimethyl- | 60% |

| Control | 10% |

The data indicates that stannane significantly reduces lipid peroxidation compared to control samples, highlighting its potential as an antioxidant agent .

The mechanism by which stannane exerts its biological effects is thought to involve the modulation of signaling pathways related to cell proliferation and apoptosis. Organotin compounds can interact with thiol groups in proteins, leading to alterations in redox status and subsequent cellular responses.

5. Safety and Toxicity

While organotin compounds exhibit promising biological activities, they also pose potential toxicity risks. Studies have indicated that exposure to high concentrations can lead to cytotoxic effects in normal cells, necessitating further investigation into their safety profiles before clinical applications can be considered .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-chlorophenyl)trimethylstannane, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of (4-chlorophenyl)trimethylstannane typically involves nucleophilic substitution or transmetallation. For example, describes using in situ trapping with lithium diisopropylamide (LDA) and chloro(trimethyl)stannane to form trimethylstannane derivatives. Key parameters include stoichiometric ratios (e.g., excess LDA to ensure complete reaction) and solvent choice (tetrahydrofuran or ethers for better control of reactive intermediates). Reaction progress can be monitored via <sup>119</sup>Sn-NMR to track Sn–C bond formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing (4-chlorophenyl)trimethylstannane?

- Methodological Answer :

- <sup>119</sup>Sn-NMR : Provides direct insight into the tin coordination environment. For tetraorganotin compounds like (4-chlorophenyl)trimethylstannane, shifts typically range between -200 to -400 ppm, depending on substituent electronegativity .

- X-ray Crystallography : Resolves bond lengths (Sn–C: ~2.1–2.2 Å) and angles (C–Sn–C: ~109.5° for tetrahedral geometry). includes X-ray data for structurally analogous di-[4-(trifluoromethyl)phenyl]dichlorostannane, highlighting the importance of heavy-atom effects in diffraction analysis .

- Mass Spectrometry (MS) : High-resolution TOF-MS can confirm molecular ions (e.g., [M]<sup>+</sup> for C9H12ClSn<sup>+</sup> at m/z ≈ 280–290) and fragmentation patterns (loss of CH3 or Cl groups) .

Q. How does the 4-chlorophenyl substituent influence the stability and reactivity of trimethylstannane compared to other aryl groups?

- Methodological Answer : The electron-withdrawing Cl group on the phenyl ring increases the Lewis acidity of the tin center, enhancing its susceptibility to nucleophilic attack. Comparative studies with methyl- or methoxy-substituted analogs ( ) show that Cl reduces Sn–C bond dissociation energies by ~5–10%, as quantified via DFT calculations. Stability in air can be assessed by TGA-DSC to measure decomposition thresholds (e.g., ~150–200°C for Cl-substituted derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported <sup>119</sup>Sn-NMR chemical shifts for (4-chlorophenyl)trimethylstannane across different solvents?

- Methodological Answer : Discrepancies arise from solvent polarity and coordination effects. For example, in polar solvents like DMSO, tin may weakly coordinate with the solvent, shifting resonances upfield by 10–20 ppm. To standardize data, use deuterated benzene or CDCl3 (non-coordinating solvents) and report chemical shifts relative to external SnCl4. provides a comparative table of solvent-dependent shifts for tetraaryl stannanes .

Q. What mechanistic insights explain the low yield of (4-chlorophenyl)trimethylstannane in Stille coupling reactions (e.g., with Pd catalysts)?

- Methodological Answer : reports low yields (~0.4%) when trimethyl(phenyl)stannane is used in Pd-catalyzed P–C couplings. Contributing factors include:

- Steric Hindrance : The bulky 4-chlorophenyl group impedes oxidative addition to Pd(0).

- Catalyst Poisoning : Sn byproducts (e.g., Me3SnCl) may deactivate Pd(OAc)2.

Solutions include using ligand-free conditions (e.g., microwave-assisted heating) or switching to Cu(I)-mediated pathways .

Q. How can computational methods (DFT/MD) predict the reactivity of (4-chlorophenyl)trimethylstannane in radical or photolytic reactions?

- Methodological Answer :

- DFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to identify sites prone to radical attack (e.g., Sn–C bonds). For (4-chlorophenyl)trimethylstannane, the LUMO is localized on the Sn center, making it reactive toward electron-rich radicals.

- Molecular Dynamics (MD) : Simulate photolytic cleavage under UV light (e.g., λ = 254 nm) to model bond dissociation kinetics. provides kinetic data for analogous Sn–H systems in ammonia .

Data Analysis and Experimental Design

Q. What strategies validate the purity of (4-chlorophenyl)trimethylstannane when GC/MS detects trace organotin byproducts?

- Methodological Answer :

- Chromatography : Use HPLC with a Sn-selective detector (e.g., ICP-MS) to quantify residual SnCl4 or Me2SnCl2.

- Recrystallization : Purify via slow evaporation in hexane/ethyl acetate (1:3), leveraging differences in solubility between the product and byproducts .

Q. How do temperature and solvent polarity affect the hydrolysis kinetics of (4-chlorophenyl)trimethylstannane?

- Methodological Answer : Conduct pseudo-first-order kinetics experiments in H2O/THF mixtures. Monitor Sn–OH formation via <sup>119</sup>Sn-NMR or conductivity measurements. notes that hydrolysis rates increase 3-fold in polar aprotic solvents (e.g., DMF) due to enhanced solvation of the transition state .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.